![molecular formula C12H15N3O2 B1425840 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1270874-87-7](/img/structure/B1425840.png)
2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Overview
Description
The compound “2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a 1,2,3-triazole ring, and an alcohol group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the alcohol group (-OH) could potentially undergo reactions such as oxidation or substitution . The 1,2,3-triazole ring is also known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles: are a prominent scaffold in medicinal chemistry due to their mimicry of the peptide bond and their ability to engage in hydrogen bonding . The methoxyphenyl group attached to the triazole ring in the compound can potentially increase its lipophilicity, aiding in membrane permeability. This could make it a valuable intermediate in the synthesis of new pharmacologically active molecules, particularly in the development of drugs with CNS activity due to the presence of the methoxy group which may enhance brain penetration.
Organic Synthesis
The triazole ring serves as a stable platform for the introduction of various functional groups, making it a useful intermediate in organic synthesis . The compound could be utilized in the synthesis of complex molecules, especially in the construction of chiral centers, due to the presence of an ethan-1-ol moiety which can be further derivatized.
Polymer Chemistry
Triazole derivatives have found applications in polymer chemistry, where they are used as monomers to create polymers with specific properties . The ethan-1-ol group in the compound could provide a site for polymerization, leading to the formation of polymers with potential applications in drug delivery systems.
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding and their aromatic character make them suitable for use in supramolecular assemblies . The compound could be used to create novel supramolecular structures that can have applications in molecular recognition or as components of molecular machines.
Chemical Biology
In chemical biology, triazoles are often used for bioconjugation due to their stability and biocompatibility . The compound could be employed in the conjugation of biomolecules, such as proteins or nucleic acids, which can be used in the study of biological processes or as part of diagnostic tools.
Fluorescent Imaging
Triazole derivatives can be designed to exhibit fluorescence, making them useful in imaging applications . The compound could be modified to act as a fluorescent probe for the detection of specific cells or molecules in biological research.
Materials Science
The robustness of the triazole ring makes it a candidate for the development of new materials with enhanced properties . The compound could be used in the design of materials with specific optical or electronic characteristics, potentially contributing to advancements in fields like optoelectronics.
Antimicrobial and Anticancer Research
Triazole derivatives have shown activity against a range of microbial pathogens and cancer cell lines . The compound could be investigated for its potential antimicrobial and anticancer properties, possibly leading to the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been found to have various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to have various effects .
Future Directions
properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(6-7-16)13-14-15/h2-5,9,16H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMWNYLOOLJRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)
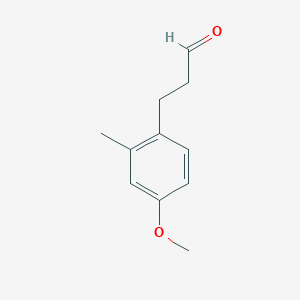
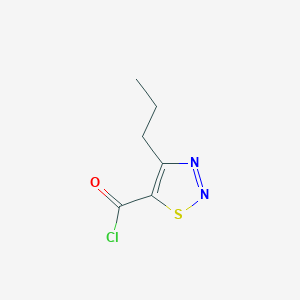


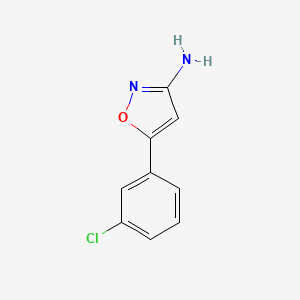
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
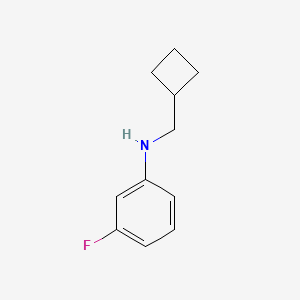

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)

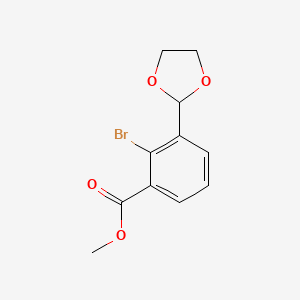
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)